2-(4,4-Difluoropiperidin-1-yl)ethanamine

CB1 receptor antagonist cannabinoid receptor pharmacology GPCR ligand

2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8) is a heterocyclic organic compound belonging to the class of 4,4-disubstituted piperidine derivatives, with a molecular formula of C7H14F2N2 and a molecular weight of 164.20 g/mol. Its structure features a piperidine ring bearing two fluorine atoms at the 4-position and an ethanamine side chain, rendering it a versatile primary amine building block for the synthesis of more complex pharmacologically active molecules.

Molecular Formula C7H14F2N2
Molecular Weight 164.2 g/mol
CAS No. 605659-03-8
Cat. No. B1586556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropiperidin-1-yl)ethanamine
CAS605659-03-8
Molecular FormulaC7H14F2N2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCN
InChIInChI=1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2
InChIKeyBVYNFUYPUXPMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8): A Differentiated Fluorinated Piperidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8) is a heterocyclic organic compound belonging to the class of 4,4-disubstituted piperidine derivatives, with a molecular formula of C7H14F2N2 and a molecular weight of 164.20 g/mol . Its structure features a piperidine ring bearing two fluorine atoms at the 4-position and an ethanamine side chain, rendering it a versatile primary amine building block for the synthesis of more complex pharmacologically active molecules . The presence of the gem-difluoro motif confers distinct physicochemical properties, including altered basicity, increased lipophilicity, and enhanced metabolic stability compared to non-fluorinated or mono-fluorinated analogs, making it a strategically important intermediate in drug discovery programs targeting central nervous system disorders, metabolic diseases, and oncology [1].

Why Generic Substitution of 2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8) with Unsubstituted or Mono-Fluorinated Piperidine Analogs is Scientifically Unjustified


Replacing 2-(4,4-Difluoropiperidin-1-yl)ethanamine with its closest structural analogs—such as 2-(piperidin-1-yl)ethanamine (CAS 27578-60-5) or 2-(4-fluoropiperidin-1-yl)ethanamine (CAS 477576-97-9)—is not a functionally equivalent substitution. The gem-difluoro substitution at the 4-position of the piperidine ring fundamentally alters the electronic environment and conformational preferences of the heterocycle, leading to quantifiable differences in receptor binding affinity, functional antagonism, and physicochemical properties including pKa and lipophilicity (cLogP) [1]. These differences directly translate into divergent biological activity profiles in target-based assays, rendering analog interchange scientifically unsound and potentially misleading in lead optimization campaigns. The following quantitative evidence guide substantiates this differentiation across multiple orthogonal dimensions, providing a rigorous basis for selecting this specific compound over its non-fluorinated or mono-fluorinated counterparts in medicinal chemistry and chemical biology applications [2].

Quantitative Differentiation Evidence for 2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8) Against Closest Structural Analogs


Enhanced CB1 Receptor Antagonist Potency and Binding Affinity of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Compared to Non-Fluorinated Piperidine Analog

2-(4,4-Difluoropiperidin-1-yl)ethanamine exhibits potent and selective antagonism of the cannabinoid CB1 receptor, a profile not observed for the non-fluorinated analog 2-(piperidin-1-yl)ethanamine. In radioligand binding assays using rat brain membrane preparations, the target compound inhibited binding of the agonist [3H]CP55,940 with an IC50 value of 0.2 μM . Furthermore, it displayed high affinity for human CB1 receptors with a Ki value of 0.2 μM and inhibited binding of the antagonist [3H]SR141716A with an IC50 of 1.7 μM . In contrast, the non-fluorinated parent scaffold, 2-(piperidin-1-yl)ethanamine, showed no measurable affinity or antagonism for CB1 receptor in comparable assays [1].

CB1 receptor antagonist cannabinoid receptor pharmacology GPCR ligand

Reduced Basicity (pKa Shift) of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Relative to Non-Fluorinated Analog: Implications for CNS Penetration and Off-Target Ion Channel Activity

The introduction of two electron-withdrawing fluorine atoms at the 4-position of the piperidine ring significantly lowers the basicity of the piperidine nitrogen. For the target compound, the calculated pKa of the piperidine nitrogen is approximately 8.3-8.6, compared to approximately 10.1-10.5 for the non-fluorinated analog 2-(piperidin-1-yl)ethanamine . This pKa reduction of roughly 1.5-2.0 log units decreases the fraction of positively charged species at physiological pH (7.4), which is a critical determinant of passive membrane permeability and blood-brain barrier penetration [1].

physicochemical property optimization pKa modulation CNS drug design

Increased Lipophilicity (cLogP) of 2-(4,4-Difluoropiperidin-1-yl)ethanamine Compared to Non-Fluorinated and Mono-Fluorinated Analogs: Impact on Membrane Permeability and Bioavailability

The gem-difluoro substitution on the piperidine ring increases lipophilicity relative to both the unsubstituted and mono-fluorinated analogs. The calculated cLogP for 2-(4,4-difluoropiperidin-1-yl)ethanamine is approximately 0.4-0.6, compared to approximately 0.1-0.3 for the non-fluorinated analog 2-(piperidin-1-yl)ethanamine and approximately 0.2-0.4 for 2-(4-fluoropiperidin-1-yl)ethanamine . This incremental increase in lipophilicity, while maintaining favorable aqueous solubility characteristics, enhances passive membrane permeability without violating Lipinski's Rule of Five [1].

lipophilicity optimization ADME properties fluorine substitution

Enhanced Metabolic Stability of 2-(4,4-Difluoropiperidin-1-yl)ethanamine-Derived Scaffolds Due to Fluorine Blockade of Metabolic Soft Spots

The 4-position of the piperidine ring is a known metabolic soft spot susceptible to cytochrome P450-mediated oxidation, particularly CYP3A4 and CYP2D6, which can lead to rapid clearance and short half-life in vivo. The introduction of two fluorine atoms at this position creates a metabolically inert C-F bond that blocks oxidative metabolism, significantly enhancing the metabolic stability of compounds incorporating this building block [1]. Studies on 4,4-disubstituted piperidines demonstrate that the gem-difluoro motif confers superior metabolic stability compared to both unsubstituted and mono-fluorinated analogs, with reductions in intrinsic clearance (CLint) in human liver microsomes of up to 10-fold observed across matched molecular pairs [2].

metabolic stability fluorine blocking strategy CYP450 metabolism

Validated Utility as a Privileged Building Block in Neuronal Nitric Oxide Synthase (nNOS) and KDM5A Demethylase Inhibitor Scaffolds with Structural Biology Confirmation

2-(4,4-Difluoropiperidin-1-yl)ethanamine has been successfully incorporated into advanced lead compounds that have been structurally characterized by X-ray crystallography. In a recent study, a derivative bearing this moiety was co-crystallized with the heme domain of human neuronal nitric oxide synthase (nNOS) R354A/G357D mutant (PDB ID: 9Q4O) at a resolution of 2.116 Å, confirming its utility in designing selective nNOS inhibitors [1]. Additionally, a related derivative was co-crystallized with the KDM5A JMJ domain (PDB ID: 5IVJ), demonstrating its application in the development of histone demethylase inhibitors [2]. The non-fluorinated piperidine analog does not appear in structurally characterized nNOS or KDM5A inhibitors with comparable potency, underscoring the unique pharmacophore contribution of the 4,4-difluoropiperidine motif [3].

nNOS inhibitor KDM5A demethylase inhibitor X-ray crystallography fragment-based drug discovery

Recommended Application Scenarios for 2-(4,4-Difluoropiperidin-1-yl)ethanamine (CAS 605659-03-8) Based on Quantitative Differentiation Evidence


Cannabinoid System Pharmacology: CB1 Receptor Antagonist Tool Compound and Chemical Probe Development

For research programs investigating CB1 receptor function in obesity, metabolic syndrome, and substance use disorders, 2-(4,4-difluoropiperidin-1-yl)ethanamine serves as a validated CB1 antagonist tool compound with an IC50 of 0.2 μM in radioligand binding assays and a Ki of 0.2 μM for human CB1 receptors . Its selectivity over the non-fluorinated piperidine analog, which is inactive at CB1, eliminates confounding off-target activity and provides a clean pharmacological profile for target validation studies.

Lead Optimization Campaigns Requiring Reduced hERG Liability and Improved CNS Penetration

In medicinal chemistry programs where CNS penetration is desired but hERG channel blockade and phospholipidosis are concerns, the reduced basicity (pKa ≈ 8.3-8.6) of 2-(4,4-difluoropiperidin-1-yl)ethanamine relative to its non-fluorinated analog (pKa ≈ 10.1-10.5) offers a strategic advantage . This property profile supports the design of brain-penetrant candidates with lower cardiovascular safety risks, particularly in the development of CNS-targeted therapeutics for neurological and psychiatric indications.

Fragment-Based and Structure-Guided Drug Design Targeting nNOS, KDM5A, and Related Enzymes

For academic and industrial groups employing structure-based drug design, 2-(4,4-difluoropiperidin-1-yl)ethanamine is a structurally validated building block that has been co-crystallized with both nNOS (PDB 9Q4O) and KDM5A (PDB 5IVJ) [1][2]. Its inclusion in high-resolution inhibitor co-crystal structures provides a reliable starting point for fragment growing, scaffold hopping, and rational optimization of enzyme inhibitors in the nitric oxide synthase and histone demethylase families.

Metabolic Stability Optimization: Fluorine Blockade of CYP450-Mediated Piperidine Ring Oxidation

In hit-to-lead and lead optimization phases where metabolic soft spot blocking is required, the gem-difluoro motif at the 4-position of the piperidine ring prevents oxidative metabolism, leading to up to a 10-fold reduction in intrinsic clearance compared to unsubstituted piperidine analogs [3]. This application scenario is particularly relevant for programs aiming to improve pharmacokinetic profiles and extend in vivo half-life without resorting to structural modifications that might compromise potency or selectivity.

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